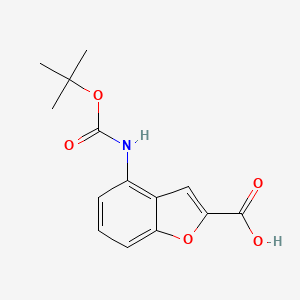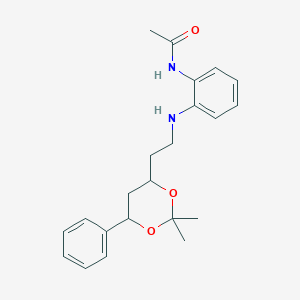
1,2,7,8-Tetrahydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,7,8-Tetrahydroxyanthracene-9,10-dione, also known as quinalizarin, is a tetrahydroxyanthraquinone with the molecular formula C14H8O6. This compound is characterized by the presence of four hydroxyl groups at the 1, 2, 7, and 8 positions on the anthracene ring system, and two ketone groups at the 9 and 10 positions. It is a red solid that is soluble in ethanol and exhibits unique chemical properties due to its structure .
Preparation Methods
1,2,7,8-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2-dihydroxyanthracene-9,10-dione or 1,4-dihydroxyanthracene-9,10-dione using a great excess of fuming sulfuric acid, followed by hydrolysis . Industrial production methods typically involve similar oxidation processes, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
1,2,7,8-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include strong oxidizing agents like fuming sulfuric acid and reducing agents such as sodium borohydride.
Scientific Research Applications
1,2,7,8-Tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,2,7,8-tetrahydroxyanthracene-9,10-dione involves its role as an inhibitor of protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and survival. By inhibiting CK2, the compound can induce apoptosis in certain cancer cells. The molecular targets and pathways involved include the phosphorylation of serine and threonine residues on target proteins .
Comparison with Similar Compounds
1,2,7,8-Tetrahydroxyanthracene-9,10-dione can be compared with other similar compounds such as:
1,2,5,8-Tetrahydroxyanthracene-9,10-dione: This compound also has four hydroxyl groups but at different positions, leading to different chemical properties and applications.
2,3,6,7-Tetrahydroxyanthracene-9,10-dione: Another tetrahydroxyanthraquinone with hydroxyl groups at different positions, used in different industrial applications.
9,10-Dimethyl-9,10-ethanoanthracene: A derivative with a rigid ethano-bridged backbone, used in organic electronics and supramolecular chemistry.
This compound is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
68844-88-2 |
|---|---|
Molecular Formula |
C14H8O6 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
1,2,7,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-7-3-1-5-9(12(7)18)14(20)10-6(11(5)17)2-4-8(16)13(10)19/h1-4,15-16,18-19H |
InChI Key |
CMMMCIQSAAAWPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


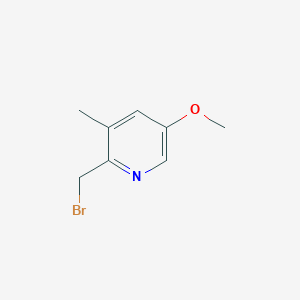
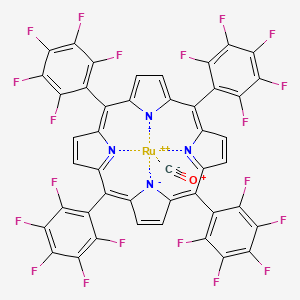
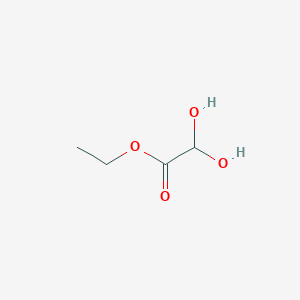
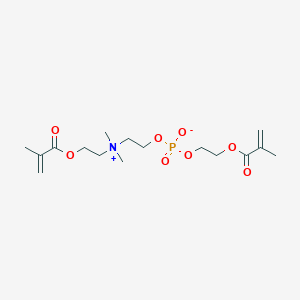
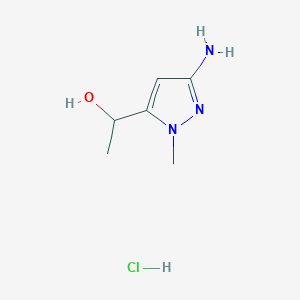
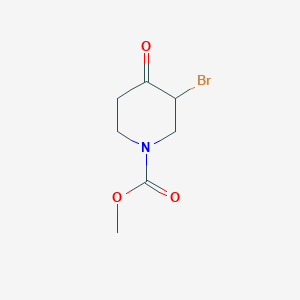

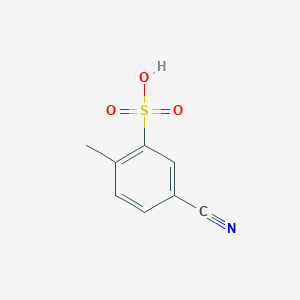
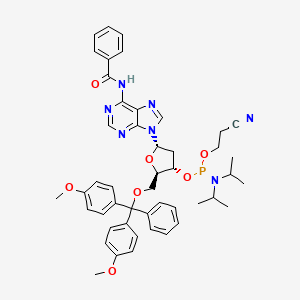
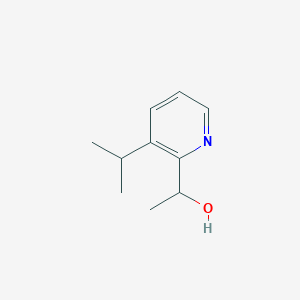
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
